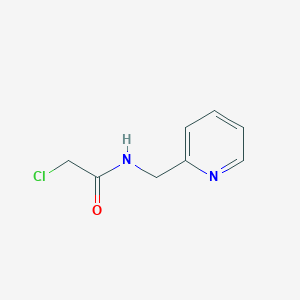

2-chloro-N-(pyridin-2-ylmethyl)acetamide

Vue d'ensemble

Description

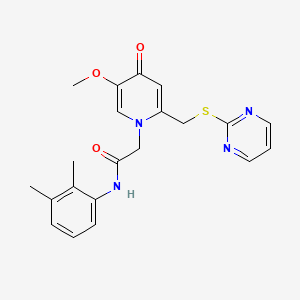

“2-chloro-N-(pyridin-2-ylmethyl)acetamide” is a chemical compound with the molecular formula C8H9ClN2O . It has a molecular weight of 186.64 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H9ClN2O.ClH/c9-5-8(12)11-6-7-3-1-2-4-10-7;/h1-4H,5-6H2,(H,11,12);1H . This indicates the connectivity of atoms in the molecule but does not provide information about its three-dimensional structure.Physical And Chemical Properties Analysis

The physical form of “this compound” is a powder . It has a molecular weight of 221.09 . The storage temperature is room temperature .Applications De Recherche Scientifique

Metal Complexes and Synthesis

2-chloro-N-(pyridin-2-ylmethyl)acetamide has been utilized in the synthesis of new metal complexes. These complexes involve monomeric formations with various metals like Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II), Cr(III), and Mn(II). The study of these complexes includes spectral studies and investigations into their bonding modes and geometries (Al-jeboori, Al-Tawel, & Ahmad, 2010).

Synthesis of Pyridine Derivatives

The compound has also been involved in the synthesis of various pyridine derivatives. For instance, its role in the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines has been explored, demonstrating its utility in creating novel organic compounds (Palamarchuk et al., 2019).

Fluorescent Probes for Mercury Ion

A derivative of this compound has been shown to be an efficient fluorescent probe for mercury ions. This application is significant in the field of chemical sensing and environmental monitoring (Shao et al., 2011).

Biological Studies

While excluding drug use and dosage, it's noteworthy that some studies have examined the biological activity of complexes involving this compound. These studies have looked into the activity against bacteria like Staphylococcus aureus and E. coli, highlighting its potential in microbiological research (Karim, Ali, & Musa, 2005).

Applications in Organic Chemistry

The compound has been involved in the synthesis of substituted N-(thieno[2,3-b]pyridine-3-yl)acetamides. These compounds have been investigated for their use as herbicide antidotes, indicating a potential agricultural application (Dotsenko et al., 2019).

Propriétés

IUPAC Name |

2-chloro-N-(pyridin-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c9-5-8(12)11-6-7-3-1-2-4-10-7/h1-4H,5-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFBCFICXACZKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80963508 | |

| Record name | 2-Chloro-N-[(pyridin-2-yl)methyl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

46120-62-1 | |

| Record name | 2-Chloro-N-[(pyridin-2-yl)methyl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(benzo[d]oxazol-2-yl)-N-(pyridin-3-yl)pyrrolidine-2-carboxamide](/img/structure/B2537504.png)

![2-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.1]heptane-2-carboxylic acid, Mixture of diastereomers](/img/structure/B2537505.png)

![5-Methyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2537517.png)

![6-hydroxy-1-methyl-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2537522.png)